REACTION_CXSMILES
|
[I:1][C:2]1[C:10]2[S:9][C:8]([CH2:11][O:12][CH3:13])=[N:7][C:6]=2[CH:5]=[CH:4][C:3]=1N.N(OC(C)(C)C)=O.O>C1COCC1>[I:1][C:2]1[C:10]2[S:9][C:8]([CH2:11][O:12][CH3:13])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
7-iodo-2-methoxymethyl-benzothiazol-6-ylamine
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=2N=C(SC21)COC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture stirred 3 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=CC=2N=C(SC21)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |